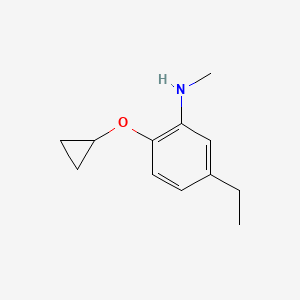

2-Cyclopropoxy-5-ethyl-N-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-cyclopropyloxy-5-ethyl-N-methylaniline |

InChI |

InChI=1S/C12H17NO/c1-3-9-4-7-12(11(8-9)13-2)14-10-5-6-10/h4,7-8,10,13H,3,5-6H2,1-2H3 |

InChI Key |

XGGGYRJHJMWYOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CC2)NC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Cyclopropoxy 5 Ethyl N Methylaniline

Retrosynthetic Disconnection Analysis of 2-Cyclopropoxy-5-ethyl-N-methylaniline

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. wikipedia.org This process helps to identify potential synthetic routes by recognizing key bond disconnections and the corresponding chemical transformations required to form them. youtube.com

For this compound, three primary bond disconnections guide the synthetic strategy.

C(aryl)−O Bond Disconnection: The bond between the aromatic ring and the cyclopropoxy group is a logical point for disconnection. This ether linkage suggests a nucleophilic substitution or coupling reaction. This disconnection leads to two precursor fragments: a substituted aminophenol (Synthon A) and a cyclopropyl (B3062369) electrophile (Synthon B). The corresponding synthetic equivalent for Synthon A is 2-amino-4-ethylphenol (B1269030) (after considering the subsequent N-methylation) or more directly, 5-ethyl-N-methyl-2-nitrophenol , and for Synthon B, a reagent like cyclopropyl bromide .

N−C(methyl) Bond Disconnection: The bond between the nitrogen atom and the methyl group can be disconnected. This points towards an N-alkylation or reductive amination reaction as a key step. youtube.com This disconnection simplifies the aniline (B41778) precursor to 2-cyclopropoxy-5-ethylaniline .

C(aryl)−C(ethyl) Bond Disconnection: The bond connecting the ethyl group to the aromatic ring is another key disconnection. This suggests an electrophilic aromatic substitution, such as a Friedel-Crafts reaction. Disconnecting this bond from the aniline scaffold leads to a simpler precursor, N-methyl-3-aminophenol or a related derivative.

Based on this analysis, a convergent synthesis can be designed. A plausible forward strategy involves first constructing the N-Methyl-5-ethylaniline scaffold and then introducing the oxygen functionality at the 2-position, followed by etherification to form the cyclopropyl ether.

Synthesis of the N-Methyl-5-ethylaniline Scaffold

The core of the target molecule is the N-methyl-5-ethylaniline structure. Its synthesis requires the controlled introduction of both the N-methyl and the C5-ethyl groups onto an aniline precursor.

The N-methylation of anilines is a fundamental transformation in organic synthesis. echemi.com Several methods exist, each with distinct advantages concerning selectivity and reaction conditions.

Direct Alkylation: Aniline or a substituted aniline can be directly alkylated using methylating agents like dimethyl sulfate (B86663) or methyl iodide. chemicalbook.com These reactions are typically performed in the presence of a base to neutralize the acid byproduct. A significant challenge with this method is controlling the degree of alkylation, as the reaction can proceed to form the N,N-dimethylaniline byproduct. google.com

Reductive Amination: This method involves the reaction of an aniline with formaldehyde (B43269) to form an imine or enamine intermediate, which is then reduced in situ to the N-methylaniline. This approach can offer high selectivity for mono-methylation.

"Borrowing Hydrogen" Strategy: A more modern and sustainable approach involves the reaction of an aniline with methanol (B129727), which serves as the methylating agent. researchgate.net This reaction is often catalyzed by transition metal complexes and proceeds via a "borrowing hydrogen" or hydrogen autotransfer mechanism. The catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride and formaldehyde, which then reacts with the amine. The metal-hydride then reduces the resulting imine intermediate. researchgate.net

| Method | Methylating Agent | Typical Catalyst/Conditions | Selectivity |

| Direct Alkylation | Dimethyl Sulfate, Methyl Iodide | Base (e.g., Na2CO3, K2CO3) | Can lead to over-alkylation (N,N-dimethylation) google.com |

| Reductive Amination | Formaldehyde | Reducing agent (e.g., NaBH3CN) | Generally good for mono-alkylation |

| Borrowing Hydrogen | Methanol | Transition metal catalyst (e.g., Cu, Ni, Ru) researchgate.net | Can be tuned for mono- or di-methylation researchgate.net |

The introduction of an ethyl group onto an aromatic ring is commonly achieved via Friedel-Crafts reactions. However, direct Friedel-Crafts alkylation with an ethyl halide is often problematic due to potential polyalkylation and carbocation rearrangements, although the latter is not an issue for a primary carbocation precursor. youtube.com

A more reliable and regioselective method is the Friedel-Crafts acylation followed by reduction .

Friedel-Crafts Acylation: An appropriate aniline precursor (e.g., 3-aminoanisole or acetanilide) is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl3). The amino group is a strong activating group, but it complexes with the Lewis acid, deactivating the ring. Therefore, the amino group is typically protected as an amide (e.g., acetanilide) before acylation. The amide is an ortho-, para-director, which would lead to the desired regiochemistry for the subsequent introduction of the cyclopropoxy group.

Reduction: The resulting ketone is then reduced to the ethyl group. Standard reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

This two-step sequence ensures the introduction of a single ethyl group at the desired position without rearrangement side reactions.

Formation of the 2-Cyclopropoxy Functional Group

The final key transformation is the formation of the aryl cyclopropyl ether linkage. This is typically accomplished after the aniline scaffold has been assembled and a hydroxyl group has been installed at the ortho-position to the amine.

The formation of an aryl ether is most commonly achieved through a variation of the Williamson ether synthesis.

Williamson Ether Synthesis: This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. To form the 2-cyclopropoxy group, a precursor such as 5-ethyl-N-methyl-2-aminophenol would first be synthesized. The phenolic hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate). The resulting phenoxide is then reacted with a cyclopropylating agent like cyclopropyl bromide or cyclopropyl tosylate to form the desired ether.

Alternative Methods: Other methods for forming cyclopropyl ethers include copper-catalyzed coupling reactions between a phenol and a cyclopropylboronic acid. researchgate.net For sterically hindered or electronically deactivated substrates, more advanced catalytic systems may be employed. researchgate.net The synthesis of related N-cyclopropylanilines has been achieved via palladium-catalyzed Buchwald-Hartwig amination, demonstrating the utility of modern cross-coupling in forming bonds to a cyclopropyl ring. acs.org

The choice of method depends on the specific substrate and the availability of starting materials. For this compound, a Williamson-type etherification of the corresponding phenol precursor remains a robust and straightforward approach.

Stereoselective and Enantioselective Cyclopropoxylation Methodologies

The introduction of the cyclopropoxy group onto the aromatic ring is a key transformation in the synthesis of the target molecule. Achieving stereoselectivity in this step is crucial if chiral variants of the compound are desired. While direct enantioselective cyclopropoxylation of a pre-existing substituted aniline is challenging, several strategies can be envisioned based on established methodologies for related compounds.

One potential approach involves the stereoselective addition of a phenol to a cyclopropene (B1174273) derivative. Research has shown that phenyl cyclopropyl ethers can be obtained through the stereoselective addition of phenols to cyclopropenes. researchgate.net This method's success is often dependent on directing groups present on the cyclopropene, which guide the incoming nucleophile to a specific face of the molecule. For the synthesis of this compound, a precursor such as 2-amino-4-ethylphenol would be required. The stereoselectivity of the cyclopropoxylation of this precursor would likely be influenced by the steric and electronic properties of the amino and ethyl substituents.

Another avenue for stereoselective synthesis involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. ku.edu This method allows for the preparation of enantiomerically enriched cyclopropyl ethers. The reaction proceeds through a cyclopropene intermediate, and the stereochemical outcome is controlled by the existing chirality in the starting bromocyclopropane. ku.edu

Furthermore, asymmetric Simmons-Smith cyclopropanation of allylic alcohols offers a powerful method for generating cyclopropanes with high enantioselectivity. nih.gov A synthetic route could be designed to incorporate an allylic alcohol functionality into a precursor, which could then be subjected to asymmetric cyclopropanation, followed by further modifications to yield the target aniline. While this would involve a longer synthetic sequence, it provides a well-established method for controlling the stereochemistry of the cyclopropyl group.

Catalytic kinetic resolution of racemic phenols could also be employed to obtain enantiomerically enriched precursors for the cyclopropoxylation step. nih.gov This approach, however, is dependent on the availability of suitable catalysts and the kinetic properties of the resolution process.

Convergent and Divergent Synthetic Approaches to the Target Compound

The construction of this compound can be approached through both convergent and divergent synthetic strategies. A convergent synthesis would involve the preparation of key fragments of the molecule separately, followed by their assembly in the later stages. In contrast, a divergent approach would start from a common intermediate that is then elaborated to the final product and potentially other analogues.

A plausible multistep linear synthesis would likely commence with a commercially available substituted benzene (B151609) derivative, such as 4-ethylphenol (B45693) or 2-ethylaniline (B167055).

Route A: Starting from 4-ethylphenol

Nitration: The first step would involve the nitration of 4-ethylphenol to introduce a nitro group, which can later be reduced to the amine. The directing effects of the hydroxyl and ethyl groups would need to be considered to achieve the desired regioselectivity.

O-Cyclopropylation: The resulting nitrophenol could then undergo O-cyclopropylation. A common method for this is the Williamson ether synthesis, which involves the reaction of the phenoxide with a cyclopropyl halide. wikipedia.org Alternatively, a copper-catalyzed Chan-Lam cyclopropylation using potassium cyclopropyl trifluoroborate could be employed. nih.gov

Reduction of the Nitro Group: The nitro group would then be reduced to an amine. Various reducing agents can be used, such as iron in acetic acid or catalytic hydrogenation. wikipedia.org

N-Methylation: The final step would be the N-methylation of the resulting primary aniline to the desired N-methylaniline. This can be achieved using various methylating agents, with modern methods favoring the use of methanol in the presence of a suitable catalyst. rsc.orgnih.gov

Route B: Starting from 2-ethylaniline

Protection of the Amino Group: To avoid side reactions, the amino group of 2-ethylaniline would likely need to be protected, for example, as an acetamide.

Hydroxylation: Introduction of a hydroxyl group at the para-position to the amino group would be a challenging but crucial step.

O-Cyclopropylation: The hydroxyl group would then be converted to a cyclopropoxy group as described in Route A.

Deprotection and N-Methylation: Finally, deprotection of the amino group followed by N-methylation would yield the target compound.

For instance, a one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol has been reported, where the catalyst facilitates the reduction of the nitro group and subsequent N-methylation in a single vessel. rsc.org A similar strategy could be envisioned for a precursor like 2-cyclopropoxy-5-ethyl-nitrobenzene.

Furthermore, cascade reactions involving in situ generated intermediates could be explored. For example, a reaction sequence could be designed where a precursor undergoes a cyclization-replacement cascade to introduce the desired functionalities. nih.gov The development of such a cascade would require careful selection of catalysts and reaction conditions to ensure the desired reaction pathway is favored.

Advanced Spectroscopic and Chromatographic Characterization of 2 Cyclopropoxy 5 Ethyl N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Field 1D and 2D NMR Techniques (1H, 13C, COSY, HSQC, HMBC, NOESY)

Specific chemical shifts (δ), coupling constants (J), and correlation signals from 1D and 2D NMR experiments for this compound are not available in published literature. A detailed assignment of proton and carbon signals is therefore not possible.

Elucidation of Aromatic Substitution Pattern and Stereochemistry

Analysis of coupling patterns in the aromatic region of the ¹H NMR spectrum and long-range correlations in HMBC and NOESY spectra would be required to confirm the 1,2,4-substitution pattern of the benzene (B151609) ring. However, this experimental data is not available.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the theoretical exact mass can be calculated from its chemical formula (C₁₂H₁₇NO), experimental HRMS data to confirm this value is not documented.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

MS/MS analysis would provide characteristic fragmentation patterns to confirm the compound's structure and distinguish it from its isomers. This experimental data could not be located.

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy

Specific vibrational frequencies (cm⁻¹) for functional groups from IR and Raman spectroscopy, as well as absorption maxima (λ_max) from UV-Vis spectroscopy, are not available for 2-Cyclopropoxy-5-ethyl-N-methylaniline.

Should research containing the synthesis and detailed characterization of this compound become publicly available, this article can be generated accordingly.

Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netresearchgate.net The IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the N-methylaniline core, the cyclopropoxy substituent, and the ethyl group.

As a secondary aromatic amine, a key vibrational mode is the N-H stretch, which typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.org The C-N stretching vibration of the aromatic amine is expected in the 1262-1500 cm⁻¹ range. researchgate.net The aromatic portion of the molecule gives rise to several characteristic bands. The aromatic C-H stretching vibrations are generally observed around 3032 cm⁻¹. researchgate.net The C=C ring stretching vibrations of the benzene ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net

The substituents on the benzene ring also provide unique spectral signatures. The cyclopropoxy group would be identified by C-H stretching vibrations of the cyclopropyl (B3062369) ring and the C-O-C ether linkage stretches. The aliphatic C-H bonds of the ethyl group show strong absorption bands from 2850 to 2960 cm⁻¹. pressbooks.pub Specific bending vibrations for the methyl and methylene (B1212753) groups of the ethyl substituent would also be present.

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Aromatic Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Amine | C-N Stretch | 1262 - 1500 |

| Aromatic Ring | C-H Stretch | ~3032 |

| Aromatic Ring | C=C Ring Stretch | 1400 - 1650 |

| Alkyl (Ethyl Group) | C-H Stretch | 2850 - 2960 |

| Ether (Cyclopropoxy) | C-O-C Stretch | 1000 - 1300 |

This table presents generalized data based on typical vibrational frequencies for the specified functional groups.

Electronic Absorption and Chromophoric Analysis of the Aniline (B41778) System

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the substituted aniline system in this compound. The aniline chromophore is characterized by π→π* electronic transitions within the benzene ring, which are influenced by the electronic effects of its substituents. cdnsciencepub.com

The electronic spectrum of aniline in a non-polar solvent typically shows two main absorption bands: a strong primary band (B-band) around 230-240 nm and a weaker secondary band (E-band) around 280-290 nm. researchgate.net The amino group (-NHCH₃) and the cyclopropoxy group (-O-c-C₃H₅) are both electron-donating groups, which act as auxochromes. These groups can interact with the π-electron system of the benzene ring, causing a shift in the absorption bands to longer wavelengths (a bathochromic or red shift). cdnsciencepub.comchemrxiv.org

| Chromophore System | Transition Type | Expected λmax Range (nm) | Effect of Substituents |

| Substituted Aniline | π → π* (B-band) | 240 - 260 | Bathochromic shift due to electron-donating groups |

| Substituted Aniline | π → π* (E-band) | 290 - 310 | Bathochromic shift and potential hyperchromic effect |

This table presents expected spectral data based on the analysis of substituted aniline systems.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of aniline derivatives. nih.govrsc.org

Method development would involve optimizing several parameters to achieve good separation between the main compound and any potential impurities. rsc.org A typical stationary phase would be a C18 column, which provides effective separation for moderately polar compounds. nih.govpensoft.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.govresearchgate.net A photodiode array (PDA) or UV detector would be suitable for detection, set at a wavelength corresponding to one of the absorption maxima of the analyte. nih.govrsc.org

Once developed, the method must be validated according to established guidelines to ensure its reliability. pensoft.net Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: Demonstrating a proportional relationship between the detector response and the concentration of the analyte over a specified range. nih.govrsc.org

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. researchgate.netrsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.govrsc.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.net

| Parameter | Typical Specification/Method |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water/Buffer mixture (e.g., 70:30 v/v) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV at an absorption maximum (e.g., ~254 nm) |

| Column Temperature | 30 °C |

| Linearity (R²) | > 0.999 |

| Recovery | 87% - 102% |

This table outlines a hypothetical, yet typical, set of parameters for an HPLC method for aniline derivatives based on published methods. researchgate.netnih.govrsc.org

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. oup.com It is well-suited for monitoring the progress of the synthesis of this compound and for detecting any volatile impurities or starting materials in the final product. oup.comresearchgate.net

A typical GC analysis would utilize a capillary column with a non-polar or moderately polar stationary phase, such as one based on 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or Equity-5). bibliotekanauki.pl A Flame Ionization Detector (FID) is commonly used for organic compounds due to its high sensitivity and wide linear range. oup.com Alternatively, a Nitrogen-Phosphorus Detector (NPD) can be used for enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.govepa.gov

The GC method involves injecting a solution of the sample into a heated inlet, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas like helium. A temperature program, where the column temperature is gradually increased, is often used to ensure the efficient elution of compounds with different volatilities. bibliotekanauki.pl

| Parameter | Typical Condition |

| Column | Equity-5 or DB-5 (30 m x 0.25 mm I.D., 0.25 µm film) |

| Carrier Gas | Helium at ~1.3 mL/min |

| Injection Port Temp. | 250 °C |

| Detector | FID or NPD |

| Detector Temp. | 325 °C |

| Oven Program | Initial 50°C, ramp to 325°C |

This table provides a representative set of GC conditions for the analysis of aniline derivatives. sincerechemical.com

Mechanistic Investigations into the Reactivity of 2 Cyclopropoxy 5 Ethyl N Methylaniline

Studies of Electron Transfer and Oxidation Pathways

The oxidation of substituted anilines, such as 2-Cyclopropoxy-5-ethyl-N-methylaniline, is a pivotal area of study, revealing complex electron transfer mechanisms and the formation of transient reactive intermediates. The unique combination of a cyclopropoxy group, an ethyl group, and an N-methylamino moiety on the aniline (B41778) ring introduces distinct electronic and steric effects that govern its redox behavior.

Formation and Stability of Nitrogen Radical Cations

Single-electron transfer (SET) from the nitrogen atom of aniline derivatives is a common primary step in their oxidation, leading to the formation of a nitrogen radical cation. beilstein-journals.org In the case of this compound, this process yields a highly reactive intermediate whose stability and subsequent reaction pathways are dictated by the substituents on the aromatic ring.

The lifetime of these radical cations can be very short. For instance, the radical cation of N-cyclopropylaniline (CPA) has a measured lifetime of approximately 580 nanoseconds. acs.org This transient nature means that subsequent reactions, such as deprotonation or ring-opening, can occur rapidly. beilstein-journals.orgresearchgate.net The presence of air or other reactants can also lead to different reaction pathways, highlighting the sensitivity of these intermediates to the reaction environment. beilstein-journals.org

Table 1: Factors Influencing the Stability of the Nitrogen Radical Cation of Substituted Anilines

| Factor | Influence on Stability | Rationale |

|---|---|---|

| Electron-Donating Groups (e.g., ethyl, methyl) | Increases stability | Delocalizes the positive charge and radical character through inductive and hyperconjugation effects. acs.org |

| Resonance Effects | Increases stability | Substituents that can participate in resonance with the aromatic ring help to delocalize the radical cation. acs.org |

| Steric Hindrance | Can increase or decrease stability | Bulky groups near the nitrogen can hinder solvent stabilization but may also prevent bimolecular decay reactions. |

| Solvent Polarity | Influences stability | Polar solvents can stabilize the charged species through solvation. |

Influence of the Cyclopropoxy and Ethyl Substituents on Redox Processes

The redox potential of anilines is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize. acs.org

The ethyl group at the para position (position 5) to the amino group in this compound exerts a positive inductive (+I) and hyperconjugative effect. This electron-donating nature increases the electron density on the aromatic ring and the nitrogen atom, thereby lowering the energy required to remove an electron and facilitating the formation of the radical cation.

The cyclopropoxy group at the ortho position has a more complex influence. While the oxygen atom is electron-withdrawing inductively (-I effect), its lone pairs can donate into the aromatic ring via resonance (+R effect). Furthermore, the cyclopropyl (B3062369) ring itself has unique electronic properties, with its C-C bonds exhibiting significant p-character, allowing it to interact with adjacent π-systems. This dual electronic nature can modulate the redox potential in a nuanced way. Studies on related N-cyclopropylanilines show that electron-donating substituents lower the single-electron transfer oxidation potential, while electron-withdrawing groups have the opposite effect. acs.org

The combination of these substituents—ortho-cyclopropoxy and para-ethyl—is expected to make this compound more susceptible to oxidation compared to unsubstituted aniline.

Cyclopropyl Ring-Opening Reactivity within the Cyclopropoxy Moiety

A key feature of molecules containing a cyclopropyl group is their propensity to undergo ring-opening reactions, driven by the release of inherent ring strain. beilstein-journals.orgmasterorganicchemistry.comacs.org In this compound, this reactivity is centered on the three-membered ring of the cyclopropoxy moiety and is often coupled to the oxidation of the aniline nitrogen.

Induced Ring Opening and Stereoselectivity

The ring-opening of a cyclopropyl group can be induced through various mechanisms, including electrophilic attack, radical processes, or transition-metal catalysis. beilstein-journals.orgnih.govrsc.org For N-cyclopropylanilines, a well-documented pathway involves the initial single-electron oxidation of the nitrogen to form a radical cation. researchgate.net This event is followed by a rapid and often irreversible cleavage of the cyclopropyl ring. researchgate.netresearchgate.net

This process, known as a radical clock reaction, leverages the fast, predictable rate of cyclopropyl ring opening to probe for the existence of radical intermediates. researchgate.net The formation of the nitrogen radical cation weakens the adjacent C-O bond and can trigger the homolytic cleavage of one of the C-C bonds in the cyclopropyl ring. This generates a more stable, open-chain radical species. beilstein-journals.org The stereoselectivity of such ring-opening reactions can be high, though it is dependent on the specific mechanism and the structure of the substrate. nih.govacs.org In some cases, the reaction can proceed with a high degree of stereospecificity, suggesting a concerted or rapidly sequential process that avoids intermediates that would allow for stereochemical scrambling. researchgate.net

Influence of Proximal Functional Groups on Ring Strain Release

The release of ring strain is a primary thermodynamic driving force for cyclopropane (B1198618) ring-opening reactions. masterorganicchemistry.comnih.govlibretexts.org The stability of the resulting open-ring intermediate is crucial, and proximal functional groups can play a significant role in directing the regioselectivity and kinetics of this process.

In this compound, the N-methylamino group is in close proximity to the cyclopropoxy moiety. Upon formation of the nitrogen radical cation, the resulting electronic changes can be transmitted through the aromatic ring and the ether linkage to the cyclopropyl group. This electronic communication can lower the activation energy for ring cleavage. The structure of the transition state and the stability of the resulting radical or cationic intermediate will dictate which of the cyclopropyl C-C bonds cleaves. The presence of the aniline ring can stabilize the open-chain intermediate through resonance. nih.gov

Table 2: General Mechanisms of Cyclopropane Ring Opening

| Mechanism | Inducing Agent/Condition | Intermediate Species |

|---|---|---|

| Radical | Single-electron oxidants, light | Carbon-centered radical |

| Electrophilic | Acids (e.g., HCl, HOTf), Lewis acids | Cationic species nih.govrsc.org |

| Nucleophilic | Strong nucleophiles (with activating groups on the ring) | Anionic species nih.gov |

| Transition Metal-Catalyzed | Pd, Rh, Cu catalysts | Organometallic intermediates nih.govnih.gov |

Reactivity of the Substituted Aniline Nucleophile

The nitrogen atom in aniline and its derivatives possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to many of its characteristic reactions, such as alkylation, acylation, and aromatic substitution. The reactivity of the aniline nucleophile in this compound is modulated by the electronic and steric effects of its substituents.

The N-methyl group increases the steric bulk around the nitrogen compared to a primary aniline, which can slightly hinder its reaction with bulky electrophiles. However, electronically, both the N-methyl and the 5-ethyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its intrinsic nucleophilicity.

Conversely, the lone pair on the nitrogen can be delocalized into the aromatic π-system, a resonance effect that decreases its availability and thus reduces nucleophilicity compared to aliphatic amines. The 2-cyclopropoxy group, being in the ortho position, can also exert a steric effect, potentially hindering the approach of electrophiles to the nitrogen center. The net reactivity of the aniline nucleophile is therefore a balance of these competing electronic and steric factors. In reactions like aromatic nucleophilic substitution (SNAr), substituted anilines are effective nucleophiles, with their reaction rates often correlating with their electron-donating ability. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Profiles

The reactivity of this compound in aromatic substitution reactions is dictated by the electronic and steric nature of its substituents. The aniline moiety, with its nitrogen lone pair, is a powerful activating group, directing electrophiles to the ortho and para positions. wikipedia.orgwikipedia.org The N-methyl group further enhances this activation through an inductive effect. Consequently, the benzene (B151609) ring is highly susceptible to electrophilic attack.

In electrophilic aromatic substitution (EAS), the primary sites of reaction are the positions ortho and para to the strongly activating N-methylamino group. quora.com This directing effect is a result of the stabilization of the cationic intermediate (the sigma complex or arenium ion) through resonance involving the nitrogen's lone pair. wikipedia.org However, the substitution pattern is also influenced by the other substituents. The 2-cyclopropoxy group and the 5-ethyl group will sterically and electronically modulate the reactivity of the available positions.

The potential sites for electrophilic attack are C4 and C6. The C4 position is para to the N-methylamino group and meta to the ethyl group, while the C6 position is ortho to the N-methylamino group and ortho to the cyclopropoxy group. The powerful ortho, para-directing ability of the amino group strongly favors substitution at these positions over the C3 and C5 positions. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally unfavorable. This is because the ring is electron-rich due to the presence of the strongly electron-donating amino and alkoxy groups, which would destabilize the negatively charged Meisenheimer complex intermediate characteristic of SNAr reactions. chemistrysteps.com For SNAr to occur, the aromatic ring typically requires the presence of strong electron-withdrawing groups (like nitro groups) to be activated towards nucleophilic attack, which are absent in this molecule. libretexts.org

Role of Steric and Electronic Effects of Ortho-Cyclopropoxy and Meta-Ethyl Groups

The substituents on the aniline ring play a crucial role in determining the regioselectivity and rate of electrophilic aromatic substitution reactions.

Electronic Effects:

N-methylamino group: This is the most powerful activating group on the ring. The nitrogen lone pair donates significant electron density into the aromatic system via resonance (+R effect), strongly activating the ortho and para positions. The methyl group attached to the nitrogen also contributes a small electron-donating inductive effect (+I effect).

Ortho-Cyclopropoxy group: The oxygen atom of the cyclopropoxy group also possesses lone pairs that can be donated to the ring through resonance (+R effect), thus acting as an activating group and an ortho, para-director. youtube.com Alkoxy groups are generally strong activators. youtube.com The cyclopropyl ring itself can exhibit some electron-donating character.

Meta-Ethyl group: The ethyl group is an alkyl group and acts as a weak electron-donating group through induction (+I effect). researchgate.net It provides slight activation to the ring.

The combined electronic effects of the N-methylamino and cyclopropoxy groups make the aromatic ring highly electron-rich and thus very reactive towards electrophiles. ijrar.org The primary directing influence comes from the N-methylamino group, making the C4 and C6 positions the most electronically favored for substitution.

Steric Effects:

Ortho-Cyclopropoxy group: This group, being in the ortho position to the N-methylamino group, exerts significant steric hindrance. youtube.com This bulkiness can impede the approach of an electrophile to the C6 position, which is ortho to the amino group. The degree of steric hindrance will depend on the size of the attacking electrophile. For larger electrophiles, attack at the C6 position may be significantly disfavored. documentsdelivered.comrsc.org

Meta-Ethyl group: The ethyl group is in the meta position relative to the N-methylamino group and therefore exerts less direct steric influence on the key reactive sites (C4 and C6). Its steric bulk is less of a factor in directing the initial electrophilic attack compared to the ortho-cyclopropoxy group.

Kinetic and Thermodynamic Parameters of Key Transformations

Determination of Reaction Rates and Activation Energies

The rate of an electrophilic aromatic substitution reaction is dependent on the concentration of both the aniline derivative and the electrophile, and it is also influenced by the nature of the solvent and the temperature. The rate-determining step is typically the formation of the sigma complex.

For a hypothetical nitration reaction, the rate law would be: Rate = k[C₁₂H₁₇NO][NO₂⁺]

Where k is the second-order rate constant. The magnitude of k would be significantly larger than that for benzene due to the activating substituents.

The activation energy (Ea) for such a reaction would be expected to be relatively low, reflecting the high reactivity of the substrate. The presence of multiple electron-donating groups stabilizes the transition state leading to the sigma complex, thereby lowering the activation barrier.

Table 1: Estimated Kinetic Parameters for Electrophilic Aromatic Substitution of this compound Compared to Benzene (Hypothetical)

| Compound | Relative Rate of Nitration (approx.) | Activation Energy (Ea) (kJ/mol) (Estimated) |

| Benzene | 1 | 70-90 |

| Aniline | 1 x 10⁶ | 40-50 |

| This compound | > 1 x 10⁷ | < 40 |

Note: The data for this compound is an estimation based on the cumulative activating effects of its substituents.

Equilibrium Studies and Free Energy Relationships

Equilibrium studies for electrophilic aromatic substitution reactions on highly activated systems like this compound are challenging because the reactions often proceed to completion, making the reverse reaction negligible. However, the principles of free energy relationships, such as the Hammett equation, can provide insight into the electronic effects of the substituents on the reaction's thermodynamics. wikipedia.org

The Hammett equation relates the reaction rate or equilibrium constant of a series of reactions to the electronic properties of the substituents:

log(K/K₀) = ρσ

Where:

K is the equilibrium constant for the substituted reactant.

K₀ is the equilibrium constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which depends on the nature of the reaction.

For electrophilic aromatic substitution, the reaction constant (ρ) is typically negative, indicating that electron-donating groups (with negative σ values) accelerate the reaction. researchgate.net The cumulative effect of the N-methylamino, cyclopropoxy, and ethyl groups would result in a significantly negative sum of σ values, predicting a large equilibrium constant and a highly favorable reaction Gibbs free energy (ΔG).

The Gibbs free energy of the reaction is related to the equilibrium constant by the equation:

ΔG = -RTln(K)

Given the high reactivity, the ΔG for electrophilic substitution on this compound would be highly negative, indicating a thermodynamically favorable and spontaneous process.

Table 2: Estimated Thermodynamic Parameters for Electrophilic Nitration of this compound (Hypothetical)

| Compound | Equilibrium Constant (K) (Estimated) | Gibbs Free Energy (ΔG) (kJ/mol) (Estimated) |

| Benzene | ~10³ | -17 |

| Aniline | ~10⁹ | -51 |

| This compound | > 10¹⁰ | < -57 |

Note: These values are estimations to illustrate the thermodynamic favorability and are not based on direct experimental measurements for the specified compound.

Computational Chemistry and Theoretical Characterization of 2 Cyclopropoxy 5 Ethyl N Methylaniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These methods provide insights into the geometric and electronic properties at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method widely used for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Cyclopropoxy-5-ethyl-N-methylaniline, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. By calculating the electronic energy at various geometries, researchers can construct potential energy surfaces and reaction energy profiles, which are crucial for understanding the molecule's reactivity and stability. Different functionals and basis sets within DFT can be benchmarked to ensure the accuracy of the results.

Ab Initio Methods for High-Level Energy Refinements and Transition States

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to refine the energies obtained from DFT. These high-level calculations are particularly important for accurately determining the energies of transition states, which are the high-energy structures that molecules pass through during a chemical reaction. This information is vital for predicting reaction kinetics and mechanisms.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

Exploration of Rotational Barriers and Preferred Conformations

MD simulations would be instrumental in analyzing the conformational landscape of this compound. This involves studying the rotation around single bonds, such as the bond connecting the cyclopropoxy group to the aniline (B41778) ring and the bond of the N-methyl group. By simulating the molecule's movement over nanoseconds or longer, it is possible to identify the most frequently adopted conformations and to calculate the energy barriers for rotation between them. This provides a detailed understanding of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which are essential for the experimental identification and characterization of a compound.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, often using DFT, can predict the 1H and 13C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects in the calculations.

While the specific computational data for this compound is not currently available, the methodologies described above represent the standard and rigorous approach that would be taken to characterize this molecule from a theoretical perspective. Future research in this area would provide valuable insights into the structure-property relationships of this and similar substituted aniline compounds.

Theoretical Vibrational Spectra (IR/Raman) and UV-Vis Absorption Maxima

No published data is available from quantum chemical calculations (such as DFT or Hartree-Fock methods) that would detail the theoretical infrared (IR) and Raman vibrational frequencies for this compound. Such studies would typically provide a table of vibrational modes, their corresponding frequencies (often scaled to match experimental data), and their IR intensities or Raman activities. Similarly, Time-Dependent DFT (TD-DFT) calculations, which are used to predict electronic transitions, have not been reported for this compound, meaning its theoretical UV-Vis absorption maxima are unknown.

Reaction Mechanism Elucidation through Transition State Calculations

The elucidation of reaction mechanisms for this compound involving transition state calculations is not documented in the scientific literature. This type of computational analysis is crucial for understanding the kinetics and thermodynamics of chemical reactions, identifying the structures of transition states, and determining activation energies.

Mapping Potential Energy Surfaces for Key Reactivity Pathways

There are no available studies that have mapped the potential energy surfaces for the key reactivity pathways of this compound. Such maps are generated through extensive computational calculations to visualize the energy landscape of a reaction, identifying intermediates, transition states, and the most favorable reaction pathways.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Modeling

No QSRR or QSSR models specific to this compound have been developed or published. These models establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their chemical reactivity or selectivity. The absence of such a model for this compound indicates a lack of systematic studies on its reactivity in relation to its structural features.

Structure Reactivity and Structure Selectivity Relationships of 2 Cyclopropoxy 5 Ethyl N Methylaniline Analogs

Systematic Variation of the Cyclopropoxy Group

The cyclopropoxy group at the C2 position of the aniline (B41778) ring plays a crucial role in modulating the molecule's reactivity, primarily through its unique electronic properties. The strained three-membered ring of the cyclopropyl (B3062369) group exhibits partial π-character, allowing it to act as an electron donor through conjugation with the aromatic system. This electron-donating nature enhances the nucleophilicity of the aniline ring, making it more susceptible to electrophilic attack.

The unique properties of the cyclopropyl group also contribute to the metabolic stability of molecules in drug design, a principle that can be extrapolated to its influence on chemical reactivity. The high C-H bond dissociation energy within the cyclopropyl ring makes it less susceptible to oxidative metabolism, and this inherent stability can also translate to resistance to certain chemical transformations.

Exploration of Aromatic Ring Substituent Effects

The ethyl group at the C5 position of the aromatic ring significantly influences the reactivity and selectivity of 2-Cyclopropoxy-5-ethyl-N-methylaniline. As an alkyl group, it is an electron-donating group (EDG) through an inductive effect, further activating the aromatic ring towards electrophilic substitution. The position of this and other substituents on the aromatic ring dictates the regioselectivity of incoming electrophiles, a phenomenon governed by the interplay of electronic and steric factors.

The combined directing effects of the C2-cyclopropoxy and C5-ethyl groups, both being ortho, para-directing, will synergistically activate the C4 and C6 positions towards electrophilic attack. However, the steric bulk of the adjacent cyclopropoxy group might hinder attack at the C3 position. The electronic nature of substituents can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). For electrophilic aromatic substitution reactions, a negative ρ value in the Hammett equation indicates the buildup of positive charge in the transition state, which is stabilized by electron-donating groups.

Variations in the position and electronic nature of the alkyl group on the aromatic ring would lead to predictable changes in reactivity and regioselectivity. Moving the ethyl group to the C4 or C6 position, for instance, would alter the positions of highest electron density and steric hindrance, thereby redirecting incoming electrophiles. Replacing the ethyl group with an electron-withdrawing group (EWG), such as a nitro or cyano group, would deactivate the ring, making it less reactive towards electrophiles and directing incoming groups to the meta position relative to the EWG.

Below is an interactive data table illustrating the predicted relative reactivity and major product distribution for electrophilic bromination of various analogs of 2-Cyclopropoxy-N-methylaniline with different aromatic substituents.

Predicted Reactivity and Regioselectivity in Electrophilic Bromination

| Analog | Aromatic Substituent | Predicted Relative Reactivity | Predicted Major Product(s) |

|---|---|---|---|

| 1 | 5-ethyl | High | 4-bromo and 6-bromo derivatives |

| 2 | 4-ethyl | High | 2-bromo and 6-bromo derivatives |

| 3 | 5-nitro | Low | 3-bromo derivative |

| 4 | H | Moderate | 4-bromo and 6-bromo derivatives |

Modifications at the N-Methylamine Nitrogen

The N-methylamine group is a critical determinant of the nucleophilicity and basicity of the aniline molecule. Modifications to this group, such as altering the alkyl substituent or the degree of substitution, have profound effects on reactivity.

Replacing the N-methyl group with a larger alkyl group, such as N-ethyl, would slightly increase the electron-donating inductive effect, potentially leading to a minor increase in the nucleophilicity of the nitrogen and the aromatic ring. However, the increased steric bulk around the nitrogen could hinder its ability to participate in reactions where it acts as a nucleophile or a base.

Conversion of the N-methylamine to a primary amine (N-H) would significantly alter its reactivity. The presence of a proton on the nitrogen allows for different reaction pathways, including the formation of amides and participation in hydrogen bonding. Primary anilines are generally more reactive in electrophilic aromatic substitution than their N-alkylated counterparts due to less steric hindrance and a slightly different electronic profile.

In contrast, a tertiary amine, such as an N,N-dimethyl group, would exhibit increased basicity and nucleophilicity of the nitrogen atom due to the inductive effect of the two methyl groups. However, the increased steric hindrance could be a significant factor in controlling its reactivity. For instance, in reactions like N-alkylation, over-alkylation to form a quaternary ammonium (B1175870) salt is a common competing reaction, and the steric environment around the nitrogen plays a key role in the selectivity for mono- versus di-alkylation.

The following interactive table summarizes the expected impact of N-substituent modifications on the basicity and reactivity in electrophilic aromatic substitution.

Effect of N-Substituent on Aniline Properties

| N-Substituent | Expected Relative Basicity | Expected Relative Reactivity in EAS | Key Considerations |

|---|---|---|---|

| -H | Lower | High | Can undergo acylation; less sterically hindered. |

| -CH3 | Moderate | Moderate | Balance of electronic and steric effects. |

| -CH2CH3 | Slightly Higher | Slightly Lower | Increased steric hindrance. |

| -N(CH3)2 | Higher | Lower | Significant steric hindrance; increased nitrogen nucleophilicity. |

Stereoelectronic Effects on Reaction Pathways and Outcomes

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are crucial for understanding the behavior of this compound analogs. The orientation of the cyclopropoxy group relative to the aromatic ring can influence the extent of orbital overlap and, consequently, the degree of electron donation. For the cyclopropyl group to effectively donate electron density into the π-system of the benzene (B151609) ring, a favorable alignment of its Walsh orbitals with the p-orbitals of the aromatic ring is necessary.

In reactions involving chiral analogs, stereoelectronic effects can dictate the stereochemical outcome. For instance, in the synthesis of chiral anilines, the stereospecificity of reactions can be controlled by the stereoelectronic environment created by existing chiral centers and reagents. The introduction of a chiral center, for example, on the ethyl group or a substituent on the cyclopropyl ring, would lead to diastereoselective reactions, where the approach of a reagent is favored from one face of the molecule over the other due to stabilizing or destabilizing orbital interactions.

The conformation of the N-methylaniline moiety also plays a role. The nitrogen lone pair's ability to delocalize into the aromatic ring is dependent on the dihedral angle between the C-N bond and the plane of the ring. Steric hindrance from bulky ortho substituents can force the N-alkyl group out of the plane, reducing this delocalization and thereby decreasing the activating effect of the amino group.

Design Principles for Tailoring Chemical Reactivity and Selectivity

The insights gained from studying the structure-reactivity and structure-selectivity relationships of this compound analogs provide a foundation for the rational design of molecules with specific chemical properties. The following principles can be applied to tailor their reactivity and selectivity:

Controlling Regioselectivity: The placement of substituents on the aromatic ring directs the position of incoming electrophiles. A combination of ortho, para-directing activating groups and meta-directing deactivating groups can be used to achieve highly regioselective transformations. Steric hindrance from bulky groups can also be strategically employed to block certain positions and favor others.

Tuning Nitrogen Reactivity: The reactivity of the nitrogen atom can be modulated by altering the N-alkyl substituents. For reactions where the nitrogen acts as a nucleophile, less sterically hindered primary or secondary amines may be preferred. To increase basicity, tertiary amines can be utilized, though steric effects must be considered. Protecting the amino group, for instance by converting it to an amide, can temporarily deactivate it and prevent unwanted side reactions at the nitrogen.

Incorporating Stereochemical Control: For the synthesis of chiral molecules, the introduction of chiral auxiliaries or substituents can induce stereoselectivity. Understanding the stereoelectronic factors that govern the transition states of reactions is key to predicting and controlling the stereochemical outcome.

Leveraging the Cyclopropyl Moiety: The cyclopropyl group is not just an electronic modulator but can also be used to introduce conformational rigidity and enhance metabolic stability in drug candidates. Its unique reactivity, including ring-opening reactions under certain conditions, can also be exploited for synthetic transformations.

By systematically applying these design principles, chemists can synthesize novel this compound analogs with precisely controlled reactivity and selectivity, enabling their use in a wide range of applications, from materials science to medicinal chemistry.

Synthetic Applications and Derivatization of 2 Cyclopropoxy 5 Ethyl N Methylaniline

Utility as a Building Block in Complex Molecule Synthesis

The aniline (B41778) core of 2-Cyclopropoxy-5-ethyl-N-methylaniline makes it a valuable precursor for the synthesis of various complex organic structures, particularly those containing nitrogen.

Construction of Nitrogen-Containing Heterocycles

Substituted anilines are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.com The electronic and steric properties imparted by the cyclopropoxy, ethyl, and N-methyl groups on the aniline ring can influence the regioselectivity and stereoselectivity of cyclization reactions.

For instance, this compound could potentially be used in reactions such as:

Povarov Reaction: To synthesize substituted tetrahydroquinolines, which are scaffolds found in numerous biologically active compounds. nih.gov

Fischer Indole Synthesis: To produce substituted indoles, a common motif in medicinal chemistry.

Pictet-Spengler Reaction: For the construction of tetrahydroisoquinoline alkaloids.

The specific substitution pattern of this compound would likely yield heterocycles with a unique substitution pattern, offering a route to novel chemical entities.

Introduction of the Substituted Aniline Moiety into Advanced Scaffolds

The this compound moiety can be incorporated into larger, more complex molecular architectures through various cross-coupling reactions. mdpi.comsemanticscholar.org The amino group can be transformed into other functional groups, such as a halide or triflate, which can then participate in reactions like the Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the attachment of this specific aniline derivative to other molecular fragments, creating advanced scaffolds with tailored electronic and steric properties. mdpi.com

Table 1: Potential Cross-Coupling Reactions for Scaffold Elaboration

| Reaction Name | Potential Coupling Partner | Resulting Linkage |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryl or aryl-vinyl |

| Buchwald-Hartwig Amination | Amines, amides, carbamates | C-N bond formation |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne |

| Heck Reaction | Alkenes | Aryl-alkene |

Chemical Transformation of the Cyclopropoxy and Ethyl Groups

The cyclopropoxy and ethyl groups offer additional sites for chemical modification, further enhancing the synthetic utility of this compound.

Ring-Opening Functionalization of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions to introduce new functional groups. researchgate.netbeilstein-journals.org These reactions can be initiated by various reagents and conditions, including acidic, basic, or radical pathways, as well as transition metal catalysis. nih.govbeilstein-journals.org The regioselectivity of the ring-opening can often be controlled, leading to the formation of diverse products. organic-chemistry.org For example, reductive ring-opening could yield a propyl chain, while oxidative cleavage could introduce hydroxyl or carbonyl functionalities. researchgate.net

Table 2: Potential Ring-Opening Reactions of the Cyclopropyl Group

| Reaction Type | Reagents/Conditions | Potential Products |

| Hydrogenolysis | H₂, Pd/C | Propyloxy derivative |

| Acid-catalyzed opening | H⁺, Nu⁻ | Functionalized propyloxy chain |

| Radical-mediated opening | Radical initiator | Functionalized propyloxy chain |

| Transition metal-catalyzed | Ni(II), Lewis acids | Unsaturated chains |

Selective Transformations of the Ethyl Side Chain

The ethyl group on the aromatic ring can also be a site for functionalization. Benzylic C-H bonds are susceptible to oxidation, halogenation, or other transformations. For instance, oxidation could convert the ethyl group to an acetyl group or a vinyl group, providing handles for further synthetic manipulations. Selective free-radical halogenation at the benzylic position could introduce a leaving group, enabling subsequent nucleophilic substitution reactions.

Development of Catalytic Systems for Compound-Specific Transformations

The nitrogen and oxygen atoms in this compound could potentially act as coordinating sites for metal catalysts. This suggests its possible use as a ligand in catalysis. Furthermore, the development of catalytic systems that can selectively transform one of the functional groups on this molecule in the presence of others is an area of interest in modern organic synthesis. For example, a palladium-catalyzed C-H olefination could potentially be directed to the para-position of the aniline derivative, demonstrating the development of compound-specific transformations. semanticscholar.org The unique electronic and steric environment of this molecule could lead to novel reactivity and selectivity in such catalytic processes.

Sustainable and Green Chemical Approaches for Derivatization of this compound

In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. For the derivatization of this compound, several sustainable and green chemical approaches can be employed, focusing on the use of alternative energy sources, eco-friendly catalysts, and solvent-free or aqueous reaction media. These methods aim to reduce reaction times, energy consumption, and the generation of hazardous waste.

One of the prominent green techniques applicable to the derivatization of anilines is microwave-assisted synthesis . This method often leads to a significant reduction in reaction times, increased product yields, and enhanced reaction selectivity. For instance, the N-alkylation of anilines, a potential derivatization for this compound, can be accelerated under microwave irradiation. A study on the synthesis of anilines from activated aryl halides reported a high-yielding method that eliminates the need for organic solvents and catalysts by using aqueous ammonium (B1175870) hydroxide (B78521) under microwave irradiation. nih.gov Similarly, the synthesis of unsymmetrical azo dyes by coupling nitroarenes with aniline derivatives has been achieved rapidly and in high yields using microwave assistance in a metal-catalyst-free approach.

Ultrasound-assisted synthesis , or sonochemistry, offers another green alternative for chemical transformations. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. An efficient method for the synthesis of N,N-bis(phenacyl)anilines from anilines and α-bromoacetophenones was developed under solvent-free conditions using ultrasound irradiation, resulting in short reaction times and high yields. nih.gov This approach could be adapted for the alkylation of the secondary amine in this compound. Furthermore, high-frequency ultrasound has been shown to induce catalyst-free N-dealkylation of aniline derivatives in water, providing a green pathway for functional group manipulation. rsc.org

Solvent-free reaction conditions represent a significant step towards greener chemical processes by eliminating the environmental and health hazards associated with volatile organic solvents. The synthesis of aniline-based triarylmethanes has been successfully performed under metal- and solvent-free conditions using a Brönsted acidic ionic liquid as a catalyst. rsc.orgrsc.org This methodology could be applied to react this compound with various aldehydes to generate novel triarylmethane derivatives.

The use of eco-friendly catalysts and reaction media is another cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. For instance, the reductive amination of aldehydes with nitroarenes to produce secondary anilines has been achieved using supported metal catalysts in environmentally benign solvents like water. mdpi.com Additionally, the development of cobalt-catalyzed N-alkylation of anilines using biorenewable resources like tetrahydrofurans presents a green and cost-effective production method for N-alkylanilines. researchgate.net Investigations into lignin (B12514952) amination have also highlighted pathways for producing aniline from lignin-derived chemicals using heterogeneous catalysts under mild conditions. rsc.org

The following table summarizes various green chemical approaches that could be applied for the derivatization of this compound, based on established methods for aniline derivatives.

| Green Chemistry Approach | Potential Derivatization Reaction | Key Advantages | Illustrative Conditions for Anilines | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | N-Alkylation, Azo Coupling | Rapid reaction times, high yields, reduced solvent use | Aqueous NH4OH, 130°C, 10 min for amination | nih.gov |

| Ultrasound-Assisted Synthesis | N-Alkylation with α-halo ketones | Mild conditions, short reaction times (30-45 min), high yields (73-83%) | Solvent-free, room temperature, with PEG 400 as catalyst | nih.gov |

| Solvent-Free Synthesis | Friedel-Crafts reaction with aldehydes | Eliminates hazardous solvents, often reduces waste | Brönsted acidic ionic liquid catalyst, 80°C | rsc.orgrsc.org |

| Heterogeneous Catalysis | Reductive Amination | Catalyst reusability, easier product purification | Pd/C catalyst, aqueous 2-propanol, room temperature | mdpi.com |

| Biorenewable Reagents | N-Alkylation | Use of sustainable feedstocks | Cobalt catalyst, THF/2-MeTHF as alkylating agents | researchgate.net |

Emerging Research Directions and Future Perspectives for 2 Cyclopropoxy 5 Ethyl N Methylaniline Research

Novel Synthetic Strategies for Accessing Complex Aniline (B41778) Architectures

The synthesis of polysubstituted anilines such as 2-Cyclopropoxy-5-ethyl-N-methylaniline presents a significant challenge, often requiring multi-step sequences with careful control of regioselectivity. While traditional methods like electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions remain relevant, emerging strategies offer more efficient and sustainable routes to such complex architectures. sci-hub.sewikipedia.org

Recent advancements in photoredox catalysis have enabled the synthesis of anilines from readily available ketones and amines under mild conditions. galchimia.com This approach, which involves a dehydrogenative coupling, could potentially be adapted for the synthesis of this compound from a suitably substituted cyclohexanone (B45756) and N-methylamine. galchimia.com Furthermore, three-component reactions offer a facile method for constructing meta-substituted anilines from acyclic precursors, which could be explored for the convergent synthesis of this target molecule. rsc.org The development of novel N-alkylation techniques, including the use of ionic liquids or copper-catalyzed reactions with alcohols, provides alternative pathways for the introduction of the N-methyl group with high selectivity. researchgate.net

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Reagents/Catalysts |

|---|---|---|---|

| Photoredox-Cobalt Dehydrogenative Coupling | Mild reaction conditions, use of readily available starting materials. galchimia.com | Availability of the corresponding cyclohexanone precursor. | Iridium photocatalyst, cobaloxime co-catalyst. galchimia.com |

| Three-Component Cyclo-condensation/Aromatization | Convergent synthesis from simple acyclic precursors. rsc.org | Control of regioselectivity to obtain the desired substitution pattern. | In situ generated imines and 1,3-diketones. rsc.org |

| Copper-Promoted N-Cyclopropylation | Direct introduction of the cyclopropyl (B3062369) group onto the nitrogen. nih.gov | Potential for competitive N-arylation. | Cu(OAc)₂, 2,2'-bipyridine, cyclopropylboronic acid. nih.gov |

| Selective N-Alkylation in Ionic Liquids | High selectivity for mono-alkylation, potential for solvent recycling. | Requires a pre-functionalized aniline precursor. | Alkyl halides or tosylates, imidazolium-based ionic liquids. |

Advanced Analytical Tools for In-Depth Characterization of Reaction Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering novel transformations. The study of the synthesis of this compound would benefit from the application of advanced analytical tools designed to detect and characterize transient intermediates. For instance, in photoredox-catalyzed reactions, time-resolved spectroscopic techniques such as laser flash photolysis can be employed to directly observe excited-state species and radical cations. acs.org

The characterization of aniline derivatives and potential impurities can be achieved with high sensitivity using high-performance liquid chromatography (HPLC) coupled with UV detection. nih.gov For a detailed structural elucidation of intermediates and final products, multidimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are indispensable. On-line solid-phase extraction (SPE) coupled with HPLC can be a powerful tool for the analysis of trace amounts of aniline derivatives in complex matrices. thermofisher.com

| Analytical Technique | Information Obtained | Application in this Context |

|---|---|---|

| Laser Flash Photolysis | Direct observation of transient species like excited states and radical cations. acs.org | Elucidating the mechanism of potential photocatalytic synthetic routes. |

| On-line SPE-HPLC-UV | Sensitive quantification of aniline and its derivatives in various samples. thermofisher.com | Monitoring reaction progress and purity of the final product. |

| Multidimensional NMR Spectroscopy | Detailed structural information and connectivity of atoms. | Unambiguous structure confirmation of intermediates and the final compound. |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Confirming the identity of products and byproducts. |

Refined Mechanistic Understanding of Aniline and Cyclopropyl Reactivity

The chemical behavior of this compound is expected to be rich and complex, owing to the interplay between the electron-donating aniline moiety and the strained cyclopropyl ring. N-cyclopropylanilines are known to act as mechanistic probes, as the cyclopropyl group can undergo irreversible ring-opening upon single-electron oxidation to form a radical cation. acs.orgresearchgate.net This property could be exploited to study electron transfer processes in various chemical and biological systems.

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the selective cleavage of the cyclopropyl group, which supports a mechanism involving the formation of an amine radical cation. researchgate.net The cyclopropoxy group in the target molecule may exhibit similar reactivity, potentially leading to novel ring-opening transformations and the formation of functionalized products. Furthermore, the aniline ring is highly susceptible to electrophilic substitution reactions, and the directing effects of the cyclopropoxy, ethyl, and N-methylamino groups will be a subject of interest. wikipedia.org

| Reaction Type | Proposed Mechanism | Potential Products | Supporting Evidence from Literature |

|---|---|---|---|

| Single-Electron Oxidation | Formation of a nitrogen-centered radical cation followed by cyclopropyl ring-opening. acs.orgresearchgate.net | Ring-opened products, potentially leading to polymers or other functional materials. | Studies on N-cyclopropylanilines as SET probes. acs.orgresearchgate.net |

| Reaction with Nitrous Acid | Formation of an amine radical cation leading to selective cleavage of the cyclopropyl group. researchgate.net | N-nitrosoaniline derivative with a cleaved cyclopropoxy group. | Mechanistic studies on the nitrosation of N,N-dialkyl aromatic amines. researchgate.net |

| Electrophilic Aromatic Substitution | Electrophilic attack at the ortho and para positions, directed by the substituents. wikipedia.org | Halogenated, nitrated, or sulfonated derivatives. | General reactivity of aniline derivatives. wikipedia.org |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Prediction

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | Proposing synthetic routes to the target molecule. nih.gov | Accelerating the discovery of efficient and novel synthetic pathways. |

| Forward-Reaction Prediction | Predicting the products and yields of potential reactions. nih.gov | Validating proposed synthetic steps and minimizing experimental failures. |

| Condition Recommendation | Suggesting optimal reaction conditions (catalysts, solvents, temperature). nih.gov | Reducing the time and resources required for reaction optimization. |

| Property Prediction | Estimating physicochemical and biological properties. | Guiding the exploration of potential applications in materials science or medicinal chemistry. |

Exploration of Unprecedented Chemical Transformations and Applications

The unique structural features of this compound open the door to exploring unprecedented chemical transformations and applications. The strained cyclopropyl ring is a latent source of reactivity that could be harnessed in novel ways. For example, transition metal-catalyzed ring-opening reactions could lead to the formation of metallacyclic intermediates, which could then participate in further transformations.

The combination of the electron-rich aniline core and the reactive cyclopropoxy group may lead to interesting properties in the context of materials science. For instance, electropolymerization of this monomer could yield conductive polymers with unique morphologies and electronic properties. The molecule could also serve as a versatile building block for the synthesis of more complex heterocyclic compounds through annulation reactions. nih.gov The potential biological activity of this compound and its derivatives also warrants investigation, given the prevalence of aniline scaffolds in pharmaceuticals.

| Area of Exploration | Proposed Transformation/Application | Scientific Rationale |

|---|---|---|

| Catalysis | Transition metal-catalyzed cyclopropyl ring-opening and functionalization. | The strain energy of the cyclopropyl ring can be released to drive reactions. |

| Materials Science | Electropolymerization to form conductive polymers. | The aniline moiety can undergo oxidative polymerization. |

| Synthetic Chemistry | Use as a building block in the synthesis of novel heterocyclic compounds via annulation reactions. nih.gov | The aniline and cyclopropoxy groups provide multiple reactive sites. |

| Medicinal Chemistry | Screening for biological activity (e.g., as enzyme inhibitors or receptor ligands). | Aniline derivatives are common motifs in drug molecules. |

Q & A

Q. What synthetic routes are recommended for 2-Cyclopropoxy-5-ethyl-N-methylaniline, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : A multi-step synthesis is likely required, starting with the introduction of the cyclopropoxy group via nucleophilic substitution on a precursor like 5-ethyl-N-methyl-2-nitroaniline. Reduction of the nitro group (e.g., using H₂/Pd-C) followed by cyclopropoxylation (e.g., cyclopropanol under Mitsunobu conditions) could yield the target compound. Optimizing temperature (e.g., 0–25°C for nitro reduction ) and solvent polarity (methanol or acetonitrile ) can reduce side reactions. Monitor intermediates using GC-MS with deuterated surrogates (e.g., phenol-d6 ) to track purity.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine GC-MS (using a methylene chloride:benzene matrix for volatility ) and ¹H/¹³C NMR to confirm substituent positions. For trace impurities, employ HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against standards like 2-methyl-4-nitroaniline . Quantify purity via spiked deuterated surrogates (e.g., 2-chlorophenol-d4 ).

Q. How should researchers select solvents for solubility testing or reaction media for this compound?

- Methodological Answer : Prioritize methanol or isopropanol (high solubility for similar anilines ). For hydrophobic interactions, use methyl ethyl ketone or methyl benzoate . Test solubility gradients via phase-separation assays and validate with computational models (e.g., Hansen solubility parameters).

Advanced Research Questions

Q. How can contradictions in stability data for this compound under varying storage conditions be resolved?

- Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months ). Monitor degradation via LC-MS and track cyclopropoxy ring-opening or N-demethylation. Use deuterated analogs (e.g., methylamine-d5 ) to isolate degradation pathways. Compare results against nitroaniline stability profiles, which degrade under UV light .

Q. What strategies mitigate isomer formation during synthesis, such as undesired cyclopropoxy substitution patterns?

- Methodological Answer : Employ directing groups (e.g., nitro or methoxy ) to control electrophilic substitution. Use regioselective catalysts (e.g., Cu(I) for Ullmann coupling) to favor the 2-position. Validate isomer ratios via HPLC with a chiral column or 2D NMR (e.g., NOESY for spatial proximity analysis).

Q. How can computational modeling predict the reactivity of the cyclopropoxy group in electrophilic aromatic substitution?

- Methodological Answer : Perform DFT calculations to map electron density (e.g., Fukui indices) on the aniline ring. Compare with trifluoromethoxy-substituted analogs, where electron-withdrawing groups deactivate meta/para positions . Validate predictions experimentally via nitration or halogenation assays.

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s toxicity or environmental impact?

- Methodological Answer : Cross-reference EPA DSSTox databases for structural analogs (e.g., nitroanilines ) to infer toxicity pathways. Perform in vitro assays (e.g., Ames test) with metabolic activation (S9 liver fractions). Compare results with computational QSAR models to identify discrepancies in bioactivity predictions .